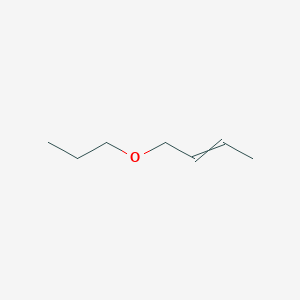

1-Propoxybut-2-ene

Descripción

1-Propoxybut-2-ene (C₇H₁₂O) is an ether derivative of but-2-ene, characterized by a propoxy group (-OCH₂CH₂CH₃) attached to the first carbon of the but-2-ene backbone. The compound features a four-carbon alkene chain with a double bond between carbons 2 and 3, making it a structural hybrid of an alkene and an ether. This configuration imparts unique physicochemical properties, including moderate polarity due to the ether oxygen and reactivity associated with the conjugated alkene system.

The compound’s applications may include use as a solvent intermediate or precursor in organic synthesis, though its industrial use is less prevalent compared to simpler ethers or halogenated analogs.

Propiedades

Número CAS |

18409-01-3 |

|---|---|

Fórmula molecular |

C7H14O |

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

1-propoxybut-2-ene |

InChI |

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h3,5H,4,6-7H2,1-2H3 |

Clave InChI |

IHZUHZICKKWHPH-UHFFFAOYSA-N |

SMILES canónico |

CCCOCC=CC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propoxybut-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the propanol acts as a nucleophile, displacing the bromine atom from the butene.

Industrial Production Methods: In an industrial setting, the production of 1-Propoxybut-2-ene may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be carried out under elevated temperatures and pressures to enhance yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Propoxybut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of 1-Propoxybut-2-ene in the presence of a catalyst such as palladium on carbon can yield 1-propoxybutane.

Substitution: The double bond in 1-Propoxybut-2-ene can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Hydrogen halides (HX) in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: 1-Propoxybutane.

Substitution: Haloalkanes.

Aplicaciones Científicas De Investigación

1-Propoxybut-2-ene has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used as a probe to investigate enzyme-catalyzed reactions involving alkenes and ethers.

Medicine: Research into the pharmacological properties of 1-Propoxybut-2-ene derivatives may lead to the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism by which 1-Propoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by an oxidizing agent, leading to the formation of an epoxide intermediate, which subsequently rearranges to form the final product. The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the ether linkage, which are susceptible to nucleophilic and electrophilic attacks.

Comparación Con Compuestos Similares

Table 1: Molecular Properties of Selected Compounds

*Boiling points and solubility are estimated for compounds lacking experimental data, based on homologous series trends.

Key Observations :

- Molecular Weight : 1-Propoxybut-2-ene has a higher molecular weight than its halogenated analogs due to the longer propoxy chain.

- Boiling Points : Ethers generally exhibit higher boiling points than halogenated alkenes of similar size due to dipole-dipole interactions. For example, (E)-1-chlorobut-2-ene boils at 85–87°C , while 1-propoxybut-2-ene’s boiling point is estimated to be ~130°C.

- Solubility : The ether oxygen in 1-propoxybut-2-ene enhances polarity slightly compared to halogenated analogs, but solubility remains low in water due to the hydrophobic alkyl chain.

Reactivity and Functional Group Influences

Table 2: Reactivity Profiles

| Compound | Reactivity with Electrophiles | Susceptibility to Hydrolysis | Stability in Aqueous Media |

|---|---|---|---|

| 1-Propoxybut-2-ene | High (alkene addition) | Low | High |

| (E)-1-Chlorobut-2-ene | Moderate (Cl electron-withdrawing effect) | High (SN1/SN2 pathways) | Low (prone to hydrolysis) |

| 1-Bromobut-2-ene | Moderate (Br electron-withdrawing effect) | High (SN2 preferred) | Low |

Key Findings :

Electrophilic Addition : The alkene in 1-propoxybut-2-ene is activated for electrophilic addition (e.g., hydration, halogenation) due to electron donation from the ether oxygen. In contrast, halogenated analogs like (E)-1-chlorobut-2-ene exhibit reduced alkene reactivity due to the electron-withdrawing effect of chlorine .

Hydrolysis Stability : Ethers are hydrolytically stable under neutral conditions, whereas halogenated alkenes undergo hydrolysis readily in basic or acidic media. For example, (E)-1-chlorobut-2-ene may undergo SN1/SN2 reactions to form alcohols or elimination products .

Synthetic Utility : Halogenated analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while 1-propoxybut-2-ene is more suited as a solvent or protecting group in alkene-functionalized systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.